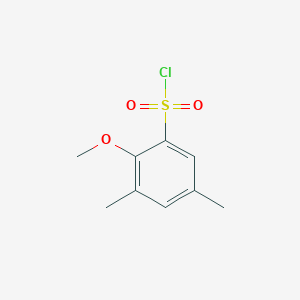![molecular formula C3H2F3NO2S B3193834 Acetonitrile, [(trifluoromethyl)sulfonyl]- CAS No. 75988-01-1](/img/structure/B3193834.png)
Acetonitrile, [(trifluoromethyl)sulfonyl]-
説明
“Acetonitrile, [(trifluoromethyl)sulfonyl]-” is a compound that is of great interest in synthetic chemistry due to the strong electronegativity of fluorine and the relatively small steric footprint of fluorine atoms . It is used in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features .
Synthesis Analysis
The synthesis of “Acetonitrile, [(trifluoromethyl)sulfonyl]-” involves the precipitation of sodium chloride from the acetonitrile solution, followed by fluorination with F2 . This process allows not only the synthesis of commercial selectfluor on industrial scales, but also the preparation of a variety of derivatives with different characteristics and reactivities .Molecular Structure Analysis
The molecular structure of “Acetonitrile, [(trifluoromethyl)sulfonyl]-” is complex and involves several key components. The compound contains a trifluoromethyl group (CF3), a sulfonyl group (SO2), and an acetonitrile group (CH3CN) .Chemical Reactions Analysis
“Acetonitrile, [(trifluoromethyl)sulfonyl]-” can undergo a variety of chemical reactions. For instance, it can be used as an important synthon in many types of organic reactions . It can also be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of “Acetonitrile, [(trifluoromethyl)sulfonyl]-” are influenced by its molecular structure. It is a polar molecule with a high relative permittivity, which is conducive to the dissociation of ion pairs into free ions .作用機序
The mechanism of action of Acetonitrile, [(trifluoromethyl)sulfonyl]- is not fully understood. However, it is believed that the compound acts as a Lewis acid, which facilitates the formation of a complex between the reactant and the compound. This complex formation enhances the reactivity of the reactant and facilitates the desired reaction.
Biochemical and Physiological Effects:
Acetonitrile, [(trifluoromethyl)sulfonyl]- does not have any significant biochemical or physiological effects. However, exposure to the compound can cause irritation to the eyes, skin, and respiratory system. Prolonged exposure to the compound can also cause liver and kidney damage.
実験室実験の利点と制限
The use of Acetonitrile, [(trifluoromethyl)sulfonyl]- as a solvent in laboratory experiments has several advantages. The compound has a high boiling point, which makes it suitable for high-temperature reactions. It is also a polar solvent, which makes it suitable for dissolving polar compounds. However, the compound has several limitations, including its high cost, low flash point, and toxicity.
将来の方向性
Several future directions can be explored in the research of Acetonitrile, [(trifluoromethyl)sulfonyl]-. One possible direction is the development of new synthesis methods that can increase the yield and purity of the product. Another direction is the exploration of the compound's potential as a reagent in the synthesis of new organic compounds. Additionally, the compound's potential as a solvent in various chemical reactions can be further explored to improve the efficiency and selectivity of the reactions.
Conclusion:
Acetonitrile, [(trifluoromethyl)sulfonyl]- is a versatile compound that has several applications in scientific research. Its unique properties make it suitable for use as a solvent and reagent in various chemical reactions. However, the compound's high cost, low flash point, and toxicity are significant limitations that need to be addressed. Further research in this area can lead to the development of new synthesis methods and the exploration of the compound's potential in various applications.
科学的研究の応用
Acetonitrile, [(trifluoromethyl)sulfonyl]- has several applications in scientific research. It is commonly used as a solvent in various chemical reactions, including nucleophilic substitution reactions and Friedel-Crafts reactions. The compound is also used as a reagent in the synthesis of several organic compounds, including pharmaceuticals and agrochemicals.
特性
IUPAC Name |
2-(trifluoromethylsulfonyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO2S/c4-3(5,6)10(8,9)2-1-7/h2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKKVMGRHRZRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402427 | |
| Record name | Acetonitrile, [(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75988-01-1 | |
| Record name | Acetonitrile, [(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate](/img/structure/B3193779.png)

![3-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine](/img/structure/B3193784.png)

![2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol](/img/structure/B3193797.png)





![Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide](/img/structure/B3193860.png)